
3-chloro-7,8-dihydroisoquinolin-5(6H)-one
Descripción general
Descripción
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one (CAS: 1105662-39-2) is a heterocyclic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . Structurally, it features a partially hydrogenated isoquinolinone backbone with a chlorine substituent at the 3-position, contributing to its unique reactivity and physicochemical properties. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Key properties include:
- Solubility: Soluble in dimethyl sulfoxide (DMSO) but requires heating and ultrasonication for complete dissolution .
- Stability: Storage at -80°C ensures stability for up to six months, while -20°C storage limits usability to one month .
- Purity: Commercial samples typically exceed 98% purity (HPLC), with moisture content ≤0.5% .
Its synthesis often involves cyclization reactions under alkaline conditions, analogous to methods used for structurally related compounds (e.g., refluxing with KOH in aqueous propanol) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-chlorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired isoquinoline derivative. The reaction typically requires refluxing the mixture in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-7,8-dihydroisoquinolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-7,8-dihydroisoquinolin-5(6H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
7,8-Dihydro-5(6H)-isoquinolinone (Parent Compound)
- CAS : 21917-86-2
- Formula: C₉H₉NO
- Molecular Weight : 147.17 g/mol .
- Key Differences: Lacks the 3-chloro substituent, reducing electrophilic reactivity. Lower molecular weight and altered solubility profile (boiling point: 113–115°C at 4 Torr; density: 1.168 g/cm³) . Used as a precursor for synthesizing tetrahydroisoquinoline derivatives .
4-Chloro-7,8-dihydroquinolin-5(6H)-one
- CAS : 127724-75-8
- Formula: C₉H₈ClNO
- Molecular Weight : 181.62 g/mol .
- Similar applications as an organic intermediate but may exhibit distinct regioselectivity in reactions .
Substituted Derivatives
3-(4-Chlorophenyl)-7,8-dihydroquinolin-5(6H)-one (4d)
3-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one (4j)
- Formula: C₁₇H₁₆ClNO
- Molecular Weight : 285.77 g/mol .
- Higher melting point (146.3–147.0°C) and improved thermal stability .
Salt Forms and Complexes
7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride
6,7-Dihydroisoquinolin-8(5H)-one Hydrochloride
Comparative Data Table
Actividad Biológica
3-Chloro-7,8-dihydroisoquinolin-5(6H)-one (CAS No. 1105662-39-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a chloro substituent at the 3-position and a keto group at the 5-position of the isoquinoline ring system. The compound's structure is significant for its interactions with biological targets.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. It interacts with key signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway, which plays a crucial role in cellular growth and differentiation.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially making it effective against various bacterial strains .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In laboratory settings, this compound has demonstrated the ability to inhibit the proliferation of breast cancer cells. It induces apoptosis (programmed cell death) in these cells by disrupting cellular signaling pathways.
- Case Study : A notable case study involved the treatment of cancer cell lines with varying concentrations of the compound, revealing a dose-dependent response where higher concentrations led to increased apoptosis rates.
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against a range of pathogens:
- Bacterial Strains : In vitro assays have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Initial findings suggest:
- Absorption and Distribution : The compound is likely to be absorbed well due to its lipophilic nature. However, specific data on its bioavailability and distribution in vivo remains limited.
- Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, which may influence its efficacy and safety profile in therapeutic applications.
Research Findings and Applications
A summary of key research findings related to this compound is presented in the following table:
Q & A
Q. What are the key considerations for designing a synthesis protocol for 3-chloro-7,8-dihydroisoquinolin-5(6H)-one?
Basic Research Question
Synthetic routes must prioritize regioselectivity and functional group compatibility. Methodologically, employ retrosynthetic analysis to identify feasible intermediates (e.g., dihydroisoquinolinone scaffolds) and optimize chlorination steps using reagents like POCl₃ or SOCl₂. Validate purity via HPLC-MS and ¹³C NMR to confirm substitution patterns . For kinetic control, monitor reaction temperature and solvent polarity (e.g., DMF vs. THF) to minimize side products .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Advanced Research Question
Use density functional theory (DFT) to model electron density distribution and predict nucleophilic/electrophilic sites. For example, calculate the LUMO energy of the chloro-substituted ring to assess susceptibility to nucleophilic attack. Pair with molecular docking to explore binding affinities if the compound is a pharmacophore candidate. Validate simulations against experimental IR and UV-Vis spectra .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Contradictions often arise from tautomerism or solvent effects. Methodologically:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Compare solid-state (XRD) and solution-state (NMR) structures to identify conformational changes.
- Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference in chlorine-containing adducts .
Q. How to establish a robust theoretical framework for studying this compound’s biological activity?
Basic Research Question
Link the compound’s structure to known biological targets (e.g., kinase inhibitors). Use QSAR models to correlate chloro-substitution patterns with activity. Validate via enzyme inhibition assays and cross-reference with databases like ChEMBL. Ensure alignment with biochemical pathways (e.g., ATP-binding pockets) to contextualize mechanistic hypotheses .
Q. What are the challenges in characterizing the stability of this compound under varying pH conditions?
Advanced Research Question
Design accelerated stability studies using buffers (pH 1–13) and monitor degradation via LC-MS . Identify hydrolytic cleavage products (e.g., loss of Cl⁻ or ring-opening). Apply Arrhenius kinetics to extrapolate shelf-life. For photostability, employ ICH Q1B guidelines with controlled UV exposure .
Q. How to optimize reaction yields while minimizing byproducts in its synthesis?
Basic Research Question
Implement Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. For example, a factorial design may reveal that Pd/C catalysis in ethanol at 80°C maximizes yield while reducing dimerization .
Q. What methodologies validate the purity of this compound in multi-step syntheses?
Basic Research Question
Combine orthogonal techniques:
- HPLC-DAD for quantifying impurities >0.1%.
- Elemental analysis to confirm C, H, N, Cl stoichiometry.
- DSC/TGA to detect polymorphic transitions or solvates.
Cross-validate with 2D NMR (HSQC, HMBC) to assign all protons and carbons unambiguously .
Q. How to address discrepancies between computational predictions and experimental results in reactivity studies?
Advanced Research Question
Re-evaluate computational parameters (e.g., solvent models in DFT) or consider neglected steric effects. Experimentally, use kinetic isotope effects (KIE) or isotopic labeling to probe reaction mechanisms. For example, ¹⁸O labeling can clarify whether hydrolysis proceeds via SN1 or SN2 pathways .
Q. What are the best practices for scaling up the synthesis of this compound without compromising yield?
Advanced Research Question
Use flow chemistry to maintain temperature control and mixing efficiency at scale. Perform patent landscaping to avoid IP conflicts. For workup, replace column chromatography with crystallization or membrane filtration (e.g., nanofiltration for catalyst recovery). Validate scalability via process analytical technology (PAT) .
Q. How to design a study comparing the bioactivity of this compound with its analogs?
Advanced Research Question
Adopt a structure-activity relationship (SAR) approach:
Propiedades
IUPAC Name |
3-chloro-7,8-dihydro-6H-isoquinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOENMMZAMPPISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C=C2C(=O)C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105662-39-2 | |
Record name | 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.